Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 It is a piperidine derivative that features a tert-butyl group, an amino group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methylpiperidine.
Protection of Amino Group: The amino group is protected using a tert-butyl group to form tert-butyl 4-amino-4-methylpiperidine-1-carboxylate.
Hydroxylation: The protected compound undergoes hydroxylation to introduce the hydroxy group at the 4-position.
Deprotection: The final step involves deprotecting the amino group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which can modulate the activity of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but lacks the amino group.
Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the piperidine ring, which provides distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7,12H2,1-4H3 |
InChI Key |
JZQWTCNLNLFYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1N)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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